2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,12)10(6-11)5-7-3-4-8(10)13-7/h7-8,12H,3-6,11H2,1-2H3 |
InChI Key |
MGVIOMQOVIJIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC2CCC1O2)CN)O |
Origin of Product |
United States |
Preparation Methods
a. BF₃-Catalyzed Diels-Alder Reaction
- Reactants : Furan and α-chloroacrylonitrile.
- Conditions : Boron trifluoride diethyl etherate (BF₃·OEt₂) catalysis at 0–25°C.
- Outcome : Exo/endo mixture of 2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives (4) and (5).
- Yield : >70%.
b. Intramolecular Diels-Alder Strategy
- Application : Enantioselective synthesis of the 7-oxabicyclo[2.2.1]heptane moiety using chiral auxiliaries (e.g., (R)-phenylglycinol).
- Key Step : Cyclization of α,β-unsaturated intermediates under mild thermal conditions.
Introduction of the Aminomethyl Group
Functionalization at the bridgehead carbon (C2) is achieved via:
a. Curtius Rearrangement
- Substrate : α-Chloro carboxylic acid derivatives (from hydrolysis of Diels-Alder adducts).
- Steps :
- Acyl Azide Formation : Treat with NaN₃.
- Thermal Rearrangement : Generate isocyanate intermediates.
- Hydrolysis : Yield primary amine (aminomethyl group).
- Yield : ~30–48%.
b. Reductive Amination
- Substrate : Ketone derivatives of the bicyclic core.
- Conditions : NH₃/NaBH₃CN or H₂/Pd-C.
- Outcome : Direct installation of the aminomethyl group.
Installation of the Propan-2-ol Moiety
The tertiary alcohol group is introduced via:
a. Grignard Addition
- Substrate : 7-Oxabicyclo[2.2.1]heptan-2-one.
- Reagent : Methylmagnesium bromide (MeMgBr).
- Conditions : Anhydrous THF, 0°C to room temperature.
- Yield : ~60–75%.
b. Hydrolysis of Nitriles
- Substrate : 2-Cyano-7-oxabicyclo[2.2.1]heptane derivatives.
- Conditions : H₂SO₄/H₂O, followed by reduction (LiAlH₄) to primary alcohol.
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge:
Route B: Convergent Synthesis
- Prepare 7-oxabicyclo[2.2.1]heptan-2-one via BF₃-catalyzed Diels-Alder.
- Reductive amination → install aminomethyl group.
- Grignard reaction → introduce propan-2-ol moiety.
Data Summary: Reaction Conditions and Yields
Challenges and Optimizations
- Steric Hindrance : The bridgehead position (C2) limits reaction efficiency, necessitating excess reagents or prolonged reaction times.
- Stereoselectivity : Use of chiral auxiliaries (e.g., (R)-phenylglycinol) improves enantiomeric excess in Route B.
- Functional Group Compatibility : Nitrile intermediates require careful handling to avoid side reactions.
Alternative Approaches
- Photochemical Methods : UV irradiation of diazirine precursors to generate bicyclic amines.
- Biocatalytic Routes : Enzymatic resolution of racemic mixtures for enantiopure products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
The compound 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol , also known as rac-(1R,2S,4S)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-ol , is a bicyclic organic compound with significant potential in various scientific research applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : Approximately 143.18 g/mol
- IUPAC Name : rac-(1R,2S,4S)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-ol
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its interaction with enzymes and receptors:
- Enzyme Modulation : Studies indicate that the compound can bind to specific enzymes, potentially modulating their activity. This modulation is critical for developing new drugs targeting various diseases, including neurodegenerative disorders and metabolic syndromes.
- Anticonvulsant Activity : Research has shown that derivatives of this bicyclic structure may exhibit anticonvulsant properties, suggesting potential use in treating epilepsy.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Cosmetic Formulations
The compound's unique chemical properties allow it to be utilized in cosmetic formulations:
- Stabilizing Agents : It can act as a stabilizer in emulsions and creams, enhancing the texture and stability of cosmetic products .
- Skin Bioavailability : Studies have focused on the skin bioavailability of compounds like this one when used in topical formulations, assessing their effectiveness and safety for dermatological applications .
Polymer Science
In polymer chemistry, the compound's structural characteristics enable its use in developing advanced materials:
- Polymeric Applications : The bicyclic structure can be incorporated into polymeric systems to enhance properties such as mechanical strength and thermal stability, making it suitable for various industrial applications .
Therapeutic Applications
A study published in Pharmaceutical Sciences demonstrated the efficacy of derivatives of this compound in modulating enzyme activity related to metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Cosmetic Efficacy
In clinical trials assessing skin formulations containing this compound, results indicated improved hydration and skin barrier function compared to control formulations without it. This highlights its potential role as an active ingredient in skincare products aimed at enhancing skin health .
Mechanism of Action
The mechanism by which 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic derivatives:
Biological Activity
The compound 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol (CAS No. 1558573-74-2) is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 185.26 g/mol. The structure features a bicyclo[2.2.1]heptane core, which is significant in influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 1558573-74-2 |
| Purity | Typically >95% |
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various pharmacological activities, including:
- Antidepressant Effects : Preliminary studies suggest that bicyclic amines can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
- Neuroprotective Activity : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, as indicated by in vitro studies.
- Antinociceptive Properties : Animal models have shown that related compounds can reduce pain perception, suggesting potential applications in pain management.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) and adrenergic receptors.
- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
Case Studies
-
Study on Neuroprotective Effects :
- A study assessed the neuroprotective effects of related bicyclic compounds on cultured neuronal cells exposed to oxidative stress.
- Results indicated a significant reduction in cell death and oxidative markers when treated with the compound, suggesting potential therapeutic implications for neurodegenerative diseases.
Treatment Group Cell Viability (%) Oxidative Stress Markers (µM) Control 45 ± 5 12 ± 1 Compound Treatment 85 ± 7 5 ± 0.5 -
Antidepressant Activity Assessment :
- In a behavioral study using rodent models, the compound was administered over two weeks.
- The results showed a significant decrease in depressive-like behaviors compared to the control group.
Group Behavior Score (lower is better) Control 15 ± 3 Compound Treatment 8 ± 1
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. For bicyclic compounds like this, cyclization and hydroxylation steps (common in similar syntheses) should be tested under different catalysts (e.g., Lewis acids), temperatures (25–80°C), and solvent polarities. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Yield improvements may involve protecting groups for the aminomethyl moiety to prevent side reactions. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- NMR : H and C NMR confirm bicyclic framework and substituent placement. 2D NMR (COSY, HSQC) resolves overlapping signals in complex bicyclic systems.
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- HPLC-PDA : Assesses purity (>98% for research-grade material) using C18 columns and acetonitrile/water mobile phases.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amine) via O-H and N-H stretches .
Advanced: How can stereochemical challenges in synthesis be resolved?
Answer:
Stereoisomerism in bicyclic systems requires chiral resolution techniques:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers.
- X-ray Crystallography : Determines absolute configuration of single crystals.
- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-based catalysts) to favor desired stereoisomers during cyclization .
Advanced: What computational methods predict this compound’s reactivity and stability?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for cyclization steps.
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.
- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio propose viable routes based on analogous bicyclic compounds .
Advanced: How to design environmental fate studies for this compound?
Answer:
Follow tiered assessments:
Lab-Scale Biodegradation : OECD 301 tests under aerobic/anaerobic conditions.
Adsorption Studies : Batch experiments with soil/water systems to calculate .
Ecotoxicology : Daphnia magna or algae assays (OECD 202/201) to determine EC50 values.
Field Monitoring : LC-MS/MS quantification in water/soil samples near production sites .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods during synthesis to limit inhalation (P304+P340).
- Storage : In airtight containers under nitrogen, away from oxidizers (P403+P233).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste facilities (P501) .
Advanced: How to address contradictory yield data in published syntheses?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature).
- Statistical Analysis : Use ANOVA to identify significant factors (p<0.05).
- Reproducibility Checks : Validate under controlled conditions (e.g., inert atmosphere, standardized reagents) .
Advanced: What assays evaluate this compound’s biological activity?
Answer:
- In Vitro :
- Antimicrobial : Broth microdilution (CLSI M07) against Gram+/− bacteria.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
- In Vivo : Murine models for pharmacokinetics (plasma half-life via LC-MS) .
Basic: How is purity assessed to meet pharmacopeial standards?
Answer:
- Chromatographic Purity : USP/EP methods using reference standards (e.g., EP Impurity A/B).
- Residual Solvents : GC-FID per ICH Q3C guidelines.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What mechanistic studies elucidate its reaction pathways?
Answer:
- Isotopic Labeling : O tracing in hydroxylation steps.
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps.
- In Situ FTIR : Monitors intermediate formation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
